2,3,3',4,4',5,6-Heptachlorodiphenyl ether
Description
Structure
3D Structure
Properties
CAS No. |
83992-70-5 |
|---|---|
Molecular Formula |
C12H3Cl7O |
Molecular Weight |
411.3 g/mol |
IUPAC Name |
1,2,3,4,5-pentachloro-6-(3,4-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H3Cl7O/c13-5-2-1-4(3-6(5)14)20-12-10(18)8(16)7(15)9(17)11(12)19/h1-3H |
InChI Key |
QLSBRXLSQINWHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Environmental Occurrence and Distribution of 2,3,3 ,4,4 ,5,6 Heptachlorodiphenyl Ether
Global and Regional Spatial Distribution Patterns
A thorough assessment of the global and regional spatial distribution of 2,3,3',4,4',5,6-Heptachlorodiphenyl ether cannot be provided at this time due to the absence of specific monitoring data in the public domain.
There is a lack of available studies measuring the concentrations of this compound in atmospheric compartments, including air and atmospheric particulate matter. Without such data, its potential for long-range atmospheric transport and its atmospheric fate remain unknown.
Specific concentrations of this compound in freshwater, estuarine, and marine systems have not been documented in readily accessible scientific literature. Consequently, its prevalence and behavior in the world's aquatic environments are yet to be determined.
Quantitative data on the levels of this compound in soils and sediments are not available. The extent of contamination in terrestrial environments, which can act as significant sinks for persistent organic pollutants, is therefore uncharacterized for this specific compound.
While the bioaccumulative potential of PCDEs as a class is acknowledged, specific studies quantifying the bioaccumulation of this compound in aquatic or terrestrial organisms could not be located. The degree to which this congener magnifies through food webs is currently unknown.
Temporal Trends in Environmental Concentrations
The absence of historical and ongoing monitoring data for this compound makes it impossible to analyze temporal trends in its environmental concentrations. Understanding whether levels of this compound are increasing, decreasing, or remaining stable over time is crucial for assessing its environmental risk.
Identification of Environmental Hotspots and Contamination Gradients
Without environmental monitoring data, the identification of specific hotspots of this compound contamination or the characterization of contamination gradients is not feasible. Such information is vital for pinpointing sources of emission and for prioritizing areas for potential remediation efforts.
Sources, Pathways, and Emission Inventories of 2,3,3 ,4,4 ,5,6 Heptachlorodiphenyl Ether
Anthropogenic Source Identification
The presence of 2,3,3',4,4',5,6-Heptachlorodiphenyl ether in the environment is primarily linked to human activities. Its formation and release are often unintentional, stemming from various industrial and combustion processes.
Industrial Processes and By-products
A significant source of PCDEs, including the heptachlorinated congeners, is their unintentional formation as by-products in the manufacturing of other chemicals. The production of chlorophenols, which have been widely used as pesticides and wood preservatives, is a major contributor. During the synthesis of these compounds, the chemical reactions can lead to the formation of various PCDEs as impurities. While specific data for the this compound congener is limited, the general understanding is that the congener pattern of PCDEs in technical chlorophenol mixtures can be complex and variable.
Furthermore, PCDEs have been identified as contaminants in commercial polychlorinated biphenyl (B1667301) (PCB) formulations. Although the production of PCBs has been banned in many countries for decades, these historical mixtures can still act as a source of PCDEs to the environment. The composition of PCDEs within these formulations can vary, and it is plausible that this compound was a component of some of these historical products.
Table 1: Potential Industrial Sources of this compound
| Industrial Process | Role of this compound |
| Chlorophenol Production | Unintentional by-product/impurity |
| Historical PCB Formulations | Contaminant/minor component |
Waste Incineration and Combustion Emissions
Thermal processes, particularly the incineration of municipal and industrial waste, are recognized as significant sources of PCDEs. Incomplete combustion of chlorine-containing materials can lead to the formation of a wide range of chlorinated aromatic compounds, including this compound. These compounds can be released into the atmosphere in flue gases or become concentrated in solid residues such as fly ash and bottom ash.
The congener profile of PCDEs emitted from incinerators can be influenced by various factors, including the composition of the waste feed, combustion conditions (e.g., temperature, residence time), and the efficiency of air pollution control devices. While comprehensive, congener-specific emission data for this compound from waste incineration is not widely available, studies on PCDE emissions from such sources confirm their presence.
Legacy Contamination from Historical Production and Use
The historical production and use of chemicals containing this compound as an impurity have resulted in legacy contamination of soils, sediments, and biota. Areas associated with the manufacturing, processing, and disposal of chlorophenols and PCBs are potential hotspots for this compound.
Due to its persistent nature, this compound can remain in the environment for extended periods, slowly leaching from contaminated sites into surrounding ecosystems. This legacy contamination acts as a long-term, diffuse source of the compound to the environment.
Primary and Secondary Emission Pathways
Once released, this compound can be transported over long distances and distributed across various environmental compartments.
Primary emission pathways refer to the direct release of the compound from its source into the environment. For industrial sources, this can include atmospheric emissions from manufacturing facilities, wastewater discharges, and the disposal of contaminated waste products. For combustion sources like incinerators, the primary pathway is the release of flue gases into the atmosphere.
Secondary emission pathways involve the release of the compound from environmental reservoirs where it has previously been deposited. This can include the volatilization of this compound from contaminated soils and water bodies back into the atmosphere. This "grasshopper effect" of repeated deposition and re-volatilization contributes to its long-range atmospheric transport to remote regions, far from its original sources. The partitioning of the compound between the gas phase and atmospheric particles also plays a crucial role in its transport and deposition.
Methodologies for Source Apportionment Studies
Identifying the specific sources of this compound in the environment is a complex task that often relies on sophisticated analytical and statistical techniques. Source apportionment studies aim to link the presence of this compound in environmental samples back to its origins.
One key methodology is chemical fingerprinting . This approach involves analyzing the congener profile of PCDEs in an environmental sample and comparing it to the known profiles of potential sources. Different industrial processes and combustion conditions tend to produce characteristic ratios of different PCDE congeners. By matching the "fingerprint" in the sample to a source profile, researchers can infer the likely origin of the contamination.
Furthermore, the analysis of stable isotope ratios of elements like carbon and chlorine within the this compound molecule can provide additional clues about its formation pathways and sources.
Table 2: Methodologies for Source Apportionment
| Methodology | Description |
| Chemical Fingerprinting | Comparison of PCDE congener profiles in environmental samples to known source profiles. |
| Principal Component Analysis (PCA) | Statistical technique to identify patterns and correlations in congener concentration data to distinguish sources. |
| Stable Isotope Analysis | Measurement of isotopic ratios to provide insights into the formation and origin of the compound. |
Environmental Fate and Transport Mechanisms of 2,3,3 ,4,4 ,5,6 Heptachlorodiphenyl Ether
Long-Range Atmospheric Transport and Deposition
Persistent organic pollutants (POPs), including PCDEs, are susceptible to long-range atmospheric transport, allowing them to contaminate remote ecosystems far from their original sources. This transport is governed by the compound's volatility, its partitioning between the gas and particle phases in the atmosphere, and its resistance to degradation.
Aquatic Transport Dynamics and Sedimentation
Once deposited into aquatic environments, the fate of 2,3,3',4,4',5,6-heptachlorodiphenyl ether is primarily dictated by its low aqueous solubility and high hydrophobicity. These properties cause it to rapidly partition from the water column to suspended organic matter and sediments.
Transport in the aquatic phase is therefore largely associated with the movement of these particles. In rivers and coastal areas, this can lead to the redistribution of the contaminant downstream and into estuaries. The ultimate sink for a significant portion of this compound in aquatic systems is the sediment. Through the process of sedimentation, particles laden with this compound settle to the bottom, where the compound can be buried and sequestered.
However, sediments are not always a permanent sink. Bioturbation (the mixing of sediments by organisms) and resuspension events (caused by currents or storms) can reintroduce the contaminant into the water column, making it available again to aquatic organisms. The persistence of this compound in sediments can lead to long-term contamination of aquatic ecosystems.
Partitioning Behavior Across Environmental Phases
The distribution of this compound in the environment is governed by its partitioning between air, water, soil, and sediment. This behavior is quantified by various partition coefficients.
The air-water partition coefficient (Kaw), often expressed through the Henry's Law constant, describes the equilibrium distribution of a compound between the air and water phases. For hydrophobic compounds like this compound, the tendency is to move from water to air. However, its lower volatility due to high chlorination would moderate this effect compared to less chlorinated congeners. The direction of flux across the air-water interface depends on the relative concentrations in each phase and environmental conditions such as temperature and wind speed.
The partitioning between water and sediment is described by the sediment-water partition coefficient (Kd). Due to its hydrophobicity, this compound has a strong affinity for the organic carbon fraction of sediments. This is more specifically represented by the organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value indicates a strong tendency for the compound to adsorb to sediment organic matter, leading to its accumulation in the benthic zone of aquatic systems.
Similar to sediments, the behavior of this compound in terrestrial environments is dominated by its interaction with soil organic matter. The soil-water partition coefficient (also denoted as Kd or Koc when normalized to organic carbon content) will be high, indicating strong sorption to soil particles. This strong binding limits its mobility in the soil column and reduces the likelihood of it leaching into groundwater. However, it also contributes to its persistence in the topsoil, where it can be subject to surface runoff and erosion, leading to its transport into nearby water bodies.
| Partition Coefficient | Description | Expected Trend for this compound |
| Henry's Law Constant (H) or Air-Water Partition Coefficient (Kaw) | Describes the equilibrium partitioning between air and water. | Moderate to low, indicating a tendency to partition out of water, but less so than more volatile compounds. |
| Octanol-Water Partition Coefficient (Kow) | An indicator of a compound's hydrophobicity and potential for bioaccumulation. | High, reflecting its nonpolar nature and preference for organic phases. |
| Soil/Sediment Organic Carbon-Water Partition Coefficient (Koc) | Describes the affinity of a compound to bind to organic matter in soil and sediment. | High, indicating strong sorption to soil and sediment, leading to low mobility in these media. |
Modeling Approaches for Environmental Transport and Fate
The environmental transport and fate of persistent organic pollutants like this compound are often assessed using multimedia environmental fate models. These models use the physicochemical properties of the compound, along with environmental parameters, to predict its distribution and persistence in various environmental compartments.
Commonly used models include fugacity-based models, which describe the "escaping tendency" of a chemical from different phases. These models can be structured as simple box models (Level I, II, and III) or as more complex, spatially resolved models. To accurately model the fate of this compound, key input parameters would include:
Physicochemical Properties: Molar mass, vapor pressure, water solubility, octanol-water partition coefficient (Kow), and Henry's Law constant.
Degradation Rates: Half-lives in air, water, soil, and sediment.
Environmental Parameters: Temperature, wind speed, precipitation rates, organic carbon content of soil and sediment, and dimensions of the environmental compartments.
Quantitative Structure-Property Relationship (QSPR) models can be used to estimate some of the necessary physicochemical properties when experimental data are unavailable. These models use the molecular structure of a compound to predict its properties.
For long-range atmospheric transport, specific atmospheric transport models can be employed. These models simulate the advection, dispersion, and deposition of pollutants in the atmosphere, providing predictions of their concentrations in remote regions.
Due to the scarcity of specific data for this compound, any modeling effort would currently rely heavily on estimated properties and assumptions based on the behavior of other PCDEs and POPs.
Transformation and Degradation Pathways of 2,3,3 ,4,4 ,5,6 Heptachlorodiphenyl Ether
Abiotic Degradation Processes
Abiotic degradation encompasses the chemical transformation of a compound without the involvement of biological organisms. These processes are crucial in determining the persistence of 2,3,3',4,4',5,6-heptachlorodiphenyl ether in the environment.
Photolytic Degradation Mechanisms
Photolytic degradation, or photolysis, is a primary abiotic pathway for the breakdown of PCDEs in the environment, driven by the energy of sunlight. The general mechanism for the photolysis of PCDEs involves the cleavage of carbon-chlorine bonds, leading to less chlorinated congeners. nih.gov Studies on various PCDEs and their brominated counterparts (PBDEs) indicate that the rate of degradation is influenced by the number and position of the halogen substituents. acs.orgdiva-portal.org Higher halogenated congeners tend to absorb light at longer wavelengths and, consequently, often degrade more rapidly than less halogenated ones. acs.org
For this compound, photolysis is expected to proceed through a step-wise reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. This process can lead to the formation of various hexa-, penta-, and lower chlorinated diphenyl ether congeners. The specific chlorine atoms that are cleaved first depend on their position on the diphenyl ether structure. Furthermore, photolysis can also lead to the formation of polychlorinated dibenzofurans (PCDFs) through intramolecular cyclization, a reaction that has been observed for other PCDEs. nih.gov
Chemical Transformation (e.g., Hydrolysis, Oxidation, Reduction)
Beyond photolysis, other chemical transformations can contribute to the degradation of this compound.
Hydrolysis: Due to the stability of the ether linkage and the carbon-chlorine bonds, PCDEs are generally resistant to hydrolysis under typical environmental conditions. Therefore, this pathway is not considered a significant contributor to the degradation of this compound.
Oxidation: Oxidation by reactive oxygen species, such as hydroxyl radicals (•OH), present in the atmosphere and aquatic environments, can be a significant transformation pathway. This process can lead to the formation of hydroxylated PCDEs (OH-PCDEs). nih.gov For this compound, oxidation could result in the introduction of one or more hydroxyl groups onto the aromatic rings.
Reduction: In anoxic environments, such as deep sediments, chemical reduction can occur. This process is often mediated by reduced iron species. nih.gov Similar to photolysis and microbial anaerobic degradation, this would involve the reductive dechlorination of the parent molecule.
Role of Environmental Conditions in Abiotic Transformations
The efficiency of abiotic degradation processes is highly dependent on environmental conditions. For photolysis, the intensity and wavelength of solar radiation are critical factors. The presence of photosensitizing agents in natural waters, such as humic acids, can also accelerate the photolytic degradation of PCDEs. scilit.com
For chemical transformations, factors such as pH, temperature, and the presence of other reactive chemical species play a significant role. For instance, the concentration of hydroxyl radicals in the environment will directly impact the rate of oxidative degradation.
Biotic Degradation Processes
Biotic degradation involves the transformation of chemical compounds by living organisms, primarily microorganisms, and is a key process in the ultimate removal of persistent organic pollutants from the environment.
Microbial Degradation in Diverse Environmental Compartments
The microbial degradation of PCDEs, much like PCBs, is highly dependent on the redox conditions of the environment.
Anaerobic Degradation: In anaerobic environments like sediments and flooded soils, the primary microbial degradation pathway for highly chlorinated compounds is reductive dechlorination. researchgate.netnih.govtandfonline.comepa.gov This process involves anaerobic bacteria that use the chlorinated compound as an electron acceptor, removing chlorine atoms and replacing them with hydrogen. Studies on PCBs have shown that dechlorination often occurs preferentially at the meta and para positions. epa.govubc.ca It is plausible that this compound would undergo a similar process, leading to the formation of less chlorinated and potentially more biodegradable congeners.
Aerobic Degradation: In the presence of oxygen, aerobic bacteria can degrade less chlorinated PCDEs. The mechanism typically involves the action of dioxygenase enzymes, which introduce two hydroxyl groups onto an aromatic ring, leading to the formation of a catechol-like intermediate. This is followed by ring cleavage and further degradation. researchgate.net Highly chlorinated congeners like this compound are generally resistant to aerobic attack due to steric hindrance. However, the products of anaerobic dechlorination may be susceptible to aerobic degradation.
Potential Microbial Degradation Pathways of this compound
| Condition | Primary Pathway | Key Enzymes/Processes | Potential Products |
|---|---|---|---|
| Anaerobic | Reductive Dechlorination | Dehalogenases | Hexa-, Penta-, and lower chlorinated diphenyl ethers |
| Aerobic | Oxidative Degradation (of lower chlorinated congeners) | Dioxygenases | Chlorinated catechols, ring cleavage products |
Biotransformation in Organisms
When taken up by organisms such as fish or mammals, this compound can undergo biotransformation, a process also referred to as metabolism. The primary enzyme system responsible for the metabolism of such compounds is the cytochrome P450 monooxygenase (CYP) system. nih.govnih.gov
The biotransformation of PCDEs typically involves oxidation, leading to the formation of hydroxylated metabolites (OH-PCDEs). nih.gov These hydroxylated metabolites can be more polar and thus more easily excreted from the body. However, some OH-PCDEs have been shown to be more toxic than their parent compounds. Further metabolic reactions can include the formation of methoxylated PCDEs (MeO-PCDEs). The specific metabolites formed from this compound would depend on the specific CYP enzymes present in the organism and the steric accessibility of different positions on the molecule for hydroxylation.
Potential Biotransformation Products of this compound in Organisms
| Organism Type | Primary Enzyme System | Major Transformation Reaction | Potential Metabolites |
|---|---|---|---|
| Fish | Cytochrome P450 (CYP) | Hydroxylation | Hydroxylated heptachlorodiphenyl ethers (OH-HpCDEs) |
| Mammals | Cytochrome P450 (CYP) | Hydroxylation, Methoxylation | Hydroxylated (OH-HpCDEs) and Methoxylated (MeO-HpCDEs) heptachlorodiphenyl ethers |
Identification of Degradation Products and Metabolites (excluding toxicity)
The transformation of this compound can result in a variety of degradation products and metabolites through processes such as reductive dechlorination, hydroxylation, and ether bond cleavage. The formation of these products is dependent on environmental conditions and the types of microorganisms present.
Reductive Dechlorination Products: Under anaerobic conditions, such as those found in sediments and certain soils, microbial communities can mediate the sequential removal of chlorine atoms from the diphenyl ether structure. This process, known as reductive dechlorination, is a significant pathway for the breakdown of highly chlorinated congeners. For analogous polybrominated diphenyl ethers (PBDEs), anaerobic degradation primarily results in less-brominated congeners through reductive debromination. omicsonline.org It is therefore anticipated that this compound would undergo a similar process, leading to the formation of various lower-chlorinated diphenyl ether congeners. The positions from which chlorine atoms are removed can vary, leading to a complex mixture of hexa-, penta-, tetra-, and trichlorodiphenyl ethers. For instance, studies on other polychlorinated biphenyls (PCBs) have shown that dechlorination often occurs at the meta and para positions.
Hydroxylated Metabolites: In aerobic environments, both biotic and abiotic processes can introduce hydroxyl (-OH) groups onto the aromatic rings of the diphenyl ether molecule. Microbial degradation by certain bacteria, such as Sphingomonas sp., can aerobically metabolize PBDEs. omicsonline.org This process often involves dioxygenase enzymes that catalyze the initial oxidation step, leading to hydroxylated intermediates. Photodegradation, an abiotic process driven by sunlight, can also produce hydroxylated derivatives of halogenated diphenyl ethers. nih.gov These hydroxylated metabolites are generally more polar than the parent compound.
Ether Bond Cleavage Products: A more complete degradation of the diphenyl ether structure involves the cleavage of the ether bond that links the two phenyl rings. This can be initiated by microbial action, particularly under aerobic conditions, following initial hydroxylation. ijournals.cn Cleavage of the ether linkage would result in the formation of chlorinated phenols and other aromatic compounds, which may be further degraded.
The following table summarizes the potential degradation products of this compound based on established pathways for related compounds.
| Transformation Pathway | Precursor Compound | Potential Degradation Products |
| Reductive Dechlorination | This compound | Hexachlorodiphenyl ethers, Pentachlorodiphenyl ethers, Tetrachlorodiphenyl ethers, Trichlorodiphenyl ethers |
| Hydroxylation (Biotic/Abiotic) | This compound | Monohydroxy-heptachlorodiphenyl ethers, Dihydroxy-heptachlorodiphenyl ethers |
| Ether Bond Cleavage | Hydroxylated intermediates | Chlorinated phenols, Chlorinated catechols |
Interplay of Abiotic and Biotic Transformation Pathways
Abiotic processes, such as photolysis, can act as an initial step that facilitates subsequent biotic degradation. mdpi.com For example, exposure to sunlight can lead to the partial dechlorination of the parent compound. The resulting lower-chlorinated congeners are often more susceptible to microbial attack. This is because the removal of chlorine atoms can reduce the steric hindrance and increase the bioavailability of the molecule for microbial enzymes.
Furthermore, abiotic reactions can introduce functional groups, such as hydroxyl groups, that make the molecule more amenable to microbial metabolism. nih.gov For instance, hydroxylated intermediates formed through photolysis can serve as substrates for bacterial dioxygenases, initiating the cleavage of the aromatic rings.
The environmental conditions at a contaminated site play a critical role in determining which pathways will dominate. In sunlit surface waters, photolytic degradation is likely to be a key initial transformation step. In anaerobic sediments, reductive dechlorination by microbial communities will be the primary degradation route. In aerobic soils, a combination of photodegradation at the surface and microbial oxidation within the soil matrix will contribute to the transformation of the compound.
The following table outlines the interplay between abiotic and biotic factors in the degradation of halogenated diphenyl ethers.
| Factor | Abiotic Process | Biotic Process | Interaction and Outcome |
| Sunlight | Photodegradation (e.g., dechlorination, hydroxylation) | - | Creates more biodegradable intermediates for microorganisms. |
| Oxygen Availability | - | Aerobic: Hydroxylation, Ether bond cleavage Anaerobic: Reductive dechlorination | The presence or absence of oxygen dictates the dominant microbial degradation pathway. |
| Microbial Consortia | - | A diverse microbial community can carry out a wider range of degradation reactions. | Synergistic interactions between different microbial species can lead to more complete degradation. |
| Environmental Matrix (Soil, Sediment, Water) | Influences bioavailability and exposure to light and microbes. | Provides habitats and nutrients for microbial communities. | The physical and chemical properties of the matrix control the rate and extent of both abiotic and biotic processes. |
Bioaccumulation and Biomagnification of 2,3,3 ,4,4 ,5,6 Heptachlorodiphenyl Ether in Ecological Systems
Bioaccumulation Factors (BAFs) and Bioconcentration Factors (BCFs) in Aquatic and Terrestrial Organisms
Polychlorinated diphenyl ethers are recognized for their persistence in the environment and their lipophilic (fat-seeking) nature, which gives them a high potential for bioaccumulation in the fatty tissues of organisms. nih.gov Toxicokinetic studies on various PCDEs in fish have demonstrated high absorption rates and bioconcentration factors that can range from approximately 1,000 to 32,000. nih.gov
Generally, the BCF values for PCDEs are observed to increase with the number of chlorine atoms, a trend that would suggest that heptachlorinated congeners have a significant potential to accumulate in organisms. nih.gov However, this relationship is not always linear and can be influenced by the specific arrangement of chlorine atoms on the diphenyl ether structure, which affects the molecule's shape, size, and susceptibility to metabolic breakdown. Without specific studies on the 2,3,3',4,4',5,6-heptachlorodiphenyl ether isomer, it is impossible to provide precise BAF and BCF values.
Illustrative Data for General PCDEs
| Organism | Compound Class | Log BCF (L/kg ww) | Source |
| Rainbow Trout | Tetrachlorodiphenyl Ether (CDE 47) | 4.09 | nih.gov |
| Green Algae | General PCDEs | 2.94–3.77 | nih.gov |
| Water Fleas | General PCDEs | 3.29–4.03 | nih.gov |
| Zebrafish | General PCDEs | 2.42–2.89 | nih.gov |
| This table is for illustrative purposes and shows data for related compounds, not for this compound. |
Trophic Transfer and Biomagnification Potential within Food Webs
Biomagnification is the process by which the concentration of a contaminant increases in organisms at successively higher levels in a food chain. PCDEs, due to their high lipophilicity and resistance to degradation, are expected to biomagnify.
Primary Producers to Primary Consumers
The transfer of PCDEs from primary producers (like algae) to primary consumers (like zooplankton) is a critical entry point into the food web. Studies on simulated aquatic food chains have shown that PCDEs are readily transferred from algae to organisms that graze on them, such as water fleas (Daphnia magna). nih.gov
Trophic Level Enrichment in Aquatic Food Chains
In some aquatic food chains, the biomagnification factors (BMFs) for certain PCDEs have been found to be comparable to those of highly biomagnifying PCBs. nih.gov For instance, in a food chain involving oligochaete worms and white sucker fish, BMFs for PCDEs ranged from 13.7 to 34.6 on a lipid-normalized basis. nih.gov This indicates a strong potential for these compounds to become more concentrated at higher trophic levels.
Terrestrial Food Web Accumulation Dynamics
Data on the accumulation of PCDEs in terrestrial food webs are scarcer than for aquatic systems. However, the fundamental properties of persistence and lipophilicity that drive bioaccumulation in aquatic environments also apply to terrestrial ecosystems. Contamination of soil and vegetation can lead to the entry of these compounds into terrestrial food chains, from herbivores to carnivores. Without specific studies, the dynamics for this compound remain unknown.
Factors Influencing Bioavailability and Uptake Kinetics
The bioavailability of PCDEs in the environment is a key determinant of their uptake by organisms. Several factors can influence this:
Sorption to Organic Matter : PCDEs are hydrophobic and tend to bind strongly to organic matter in sediment and soil. This can reduce their availability in the water column for direct uptake by aquatic organisms but makes them available to sediment-dwelling organisms. nih.goveeer.org
Molecular Structure : The specific congener (i.e., the number and position of chlorine atoms) influences the compound's physical and chemical properties, including its solubility and partitioning behavior. The planarity of the molecule, for example, can affect its interaction with biological receptors. nih.gov
Metabolism : The ability of an organism to metabolize or break down a PCDE congener can significantly reduce its bioaccumulation potential. Some organisms may be able to dechlorinate or hydroxylate certain PCDEs, facilitating their excretion. nih.gov
Environmental Conditions : Factors such as temperature, pH, and the amount of organic carbon in an ecosystem can affect the fate, transport, and bioavailability of these compounds. nih.gov
Analytical Methodologies and Environmental Monitoring of 2,3,3 ,4,4 ,5,6 Heptachlorodiphenyl Ether
Sampling Strategies for Diverse Environmental Matrices
The selection of an appropriate sampling strategy is fundamental to obtaining representative samples that accurately reflect the concentration of 2,3,3',4,4',5,6-Heptachlorodiphenyl ether in the environment. Strategies vary significantly depending on the matrix being investigated.
Monitoring airborne contaminants is essential for understanding their atmospheric transport and deposition. Both active and passive sampling methods are employed for collecting air samples. Active air sampling typically involves drawing a known volume of air through a sorbent material, such as polyurethane foam (PUF) plugs or XAD-2 resin, which traps the target compounds. Passive air samplers (PAS), on the other hand, are simpler and more cost-effective for long-term monitoring over large geographical areas, relying on the diffusion of compounds onto a collecting medium. itpcas.ac.cn
Precipitation samples, which include rain and snow, are collected to measure the atmospheric deposition of wet-phase contaminants. Automated collectors are often used, featuring a sensor that opens a protective lid only during precipitation events to prevent the collection of dry deposition. pjoes.com The collected water is then passed through an extraction column, often packed with XAD resin, to concentrate the organic pollutants. epa.gov
Table 1: Comparison of Air Sampling Techniques for POPs
| Feature | Active Air Sampling | Passive Air Sampling (PAS) |
|---|---|---|
| Principle | Forcing air through a sorbent medium using a pump. | Diffusion of analytes onto a sorbent medium. |
| Equipment | Requires a pump, power source, and flow meter. | Simple sampler design, no power required. itpcas.ac.cn |
| Sampling Period | Typically short-term (e.g., 24 hours). | Long-term (weeks to months). itpcas.ac.cn |
| Data Output | Provides contaminant concentration per volume of air. | Provides time-weighted average concentration. |
| Application | Detailed studies, source identification. | Large-scale spatial and temporal trend monitoring. itpcas.ac.cn |
For aqueous matrices, grab samples are often collected in pre-cleaned amber glass bottles to prevent photodegradation. cefas.co.uk Due to the typically low concentrations of hydrophobic compounds like heptachlorodiphenyl ethers in water, large volumes (often several liters) are required for analysis.
Sediment sampling provides a historical record of pollution. epa.gov Surface sediment samples can be collected using dredges or grabs, such as a Ponar or Ekman dredge. To investigate the historical deposition of contaminants, sediment cores are collected using various coring devices, from hand-driven push tubes to electronic vibrational corers. epa.govepa.gov Once collected, cores are often sectioned at specific intervals (e.g., every 2 cm) to create a vertical concentration profile corresponding to different time periods of deposition. epa.gov Samples for organic analysis should be stored in appropriate containers, such as brown borosilicate glass jars with PTFE-lined lids, and kept frozen (e.g., below -20°C) until analysis to minimize degradation. cefas.co.ukepa.gov
Monitoring contaminants in biota is critical for assessing bioaccumulation and biomagnification through the food web. The choice of species and tissue type is crucial. For lipophilic (fat-loving) compounds like this compound, tissues with high lipid content are often targeted. service.gov.uk
Commonly sampled organisms include fish, birds, and marine mammals. In fish, liver and muscle tissue are frequently analyzed. The liver is a primary site of metabolism and can show high concentrations, while muscle tissue is often analyzed as it is a major route of human exposure. service.gov.ukresearchgate.net For comprehensive studies, whole-body analysis may be performed, particularly for smaller organisms like mummichogs. ourpassaic.org When selecting an organ for analysis, factors such as the substance's physicochemical properties, the organism's physiology, and the route of exposure must be considered. service.gov.uk
Table 2: Common Biota and Tissues Sampled in Monitoring Programs
| Organism Group | Species Example | Primary Tissues Sampled | Rationale |
|---|---|---|---|
| Fish | Bream, Perch, Chub | Muscle, Liver, Whole Body | Indicates aquatic bioaccumulation and food chain contamination. researchgate.net |
| Birds | Sparrowhawk | Liver, Eggs | Top predators indicating biomagnification in terrestrial ecosystems. service.gov.uk |
| Marine Mammals | Otter | Liver, Adipose (fat) tissue | High trophic level species showing long-term accumulation. service.gov.uk |
| Invertebrates | Blue Crab | Hepatopancreas, Muscle | Important food source and indicator in estuarine environments. ourpassaic.org |
Extraction and Clean-up Techniques
Following sample collection, the target analyte must be isolated from the complex sample matrix and purified before instrumental analysis. This is a critical step to remove interfering substances and concentrate the analyte to detectable levels.
Solid-phase extraction is a widely used technique for extracting and concentrating organic compounds from liquid samples, particularly water. nih.govresearchgate.net The method involves passing the liquid sample through a cartridge containing a solid sorbent. The analyte of interest is retained on the sorbent, while the bulk of the sample matrix passes through. The analyte is then eluted from the sorbent using a small volume of an appropriate solvent.
A variety of sorbents are available, with selection depending on the properties of the analyte and the matrix. For nonpolar to moderately polar compounds like polychlorinated diphenyl ethers, reversed-phase sorbents such as C18-bonded silica (B1680970) or polymeric sorbents are commonly used. mdpi.com SPE offers several advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and the potential for automation. researchgate.net
Table 3: Steps in a Typical Solid-Phase Extraction (SPE) Procedure
| Step | Description | Purpose |
|---|---|---|
| 1. Conditioning | The sorbent bed is rinsed with a solvent (e.g., methanol) followed by reagent water. | To wet the sorbent and ensure reproducible retention of the analyte. |
| 2. Loading | The sample is passed through the SPE cartridge. | To adsorb the analyte onto the sorbent material. |
| 3. Washing | The cartridge is rinsed with a weak solvent. | To remove co-adsorbed interfering compounds. |
| 4. Elution | The analyte is desorbed from the sorbent using a strong solvent (e.g., hexane, dichloromethane). | To collect the purified and concentrated analyte for analysis. |
Liquid-liquid extraction is a classic method used to separate compounds based on their differential solubilities in two immiscible liquids, typically water and an organic solvent. libretexts.org For extracting this compound from aqueous samples, a nonpolar organic solvent such as hexane, pentane, or dichloromethane (B109758) is added to the water sample in a separatory funnel. cefas.co.ukcolumbia.edu
The mixture is shaken vigorously to facilitate the transfer of the hydrophobic heptachlorodiphenyl ether from the aqueous phase into the organic solvent. libretexts.org The layers are then allowed to separate, and the organic layer containing the analyte is collected. To maximize recovery, the aqueous layer is often extracted multiple times with fresh portions of the organic solvent. libretexts.org The combined organic extracts are then dried (e.g., using anhydrous sodium sulfate) and concentrated before analysis. columbia.edu While effective, LLE typically requires larger volumes of organic solvents compared to SPE. researchgate.net
Chromatographic Separation and Detection Methods
Following extraction and necessary cleanup steps to remove interfering co-extractives, instrumental analysis is performed to separate, identify, and quantify the target analyte. Gas chromatography coupled with mass spectrometry is the cornerstone of this analysis.
Gas chromatography-mass spectrometry (GC-MS) is the most widely used technique for the analysis of semi-volatile organic compounds like heptachlorodiphenyl ethers. thermofisher.com The gas chromatograph separates the components of a complex mixture based on their volatility and interaction with a stationary phase within a capillary column. youtube.com The separated compounds then enter the mass spectrometer, which ionizes them, separates the resulting ions based on their mass-to-charge ratio (m/z), and detects them. thermofisher.com
For PCDEs, a long, nonpolar capillary column (e.g., 30-60 meters with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase) is typically used. fms-inc.com A programmed temperature ramp is employed to ensure the separation of different congeners. nih.gov The mass spectrometer is often operated in electron impact (EI) ionization mode, which produces characteristic fragmentation patterns that serve as a "fingerprint" for compound identification. fms-inc.com To enhance sensitivity and selectivity, selected ion monitoring (SIM) mode is frequently used, where the instrument is set to detect only specific m/z values characteristic of the target analyte, thereby reducing background noise. thermofisher.com
Table 2: Illustrative GC-MS Operating Conditions for PCDE Analysis
| Parameter | Typical Setting |
| GC System | |
| Injector Type | Splitless |
| Injection Volume | 1 - 2 µL |
| Carrier Gas | Helium, Flow Rate: 1.0 - 1.5 mL/min |
| Oven Program | Initial 90°C (hold 1 min), ramp to 150°C at 50°C/min, then ramp to 310°C at 8°C/min (hold 3 min) nih.gov |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| MS System | |
| Ionization Mode | Electron Impact (EI), 70 eV |
| Source Temperature | 250 °C nih.gov |
| Transfer Line Temp. | 280 - 300 °C nih.govfms-inc.com |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
High-resolution mass spectrometry (HRMS) offers a significant advantage over conventional low-resolution MS by providing highly accurate mass measurements, typically to four or more decimal places. researchgate.netresearchgate.net This capability allows for the determination of the elemental composition of an ion, which greatly increases the confidence in compound identification. nih.govnih.gov When analyzing complex environmental samples, HRMS can distinguish between the target analyte and co-eluting isobaric interferences (compounds with the same nominal mass but different elemental formulas), which might be indistinguishable using a low-resolution instrument. nih.govbioanalysis-zone.com
Instruments such as time-of-flight (TOF) and Orbitrap mass spectrometers are commonly used for HRMS analysis. researchgate.net The high resolving power and mass accuracy of these systems enhance selectivity and sensitivity, making them particularly valuable for identifying and quantifying trace levels of contaminants in challenging matrices. nih.gov For this compound, HRMS would allow the instrument to lock onto the exact mass of its molecular ion, effectively filtering out signals from other compounds and leading to lower detection limits and more reliable quantification.
The detection of ultratrace levels of PCDEs often requires advanced analytical techniques that push the boundaries of sensitivity and selectivity.
Tandem Mass Spectrometry (MS/MS): Techniques like triple quadrupole GC-MS/MS provide an additional layer of selectivity. thermofisher.com In this setup, a specific precursor ion for the target analyte is selected in the first quadrupole, fragmented in the second (collision cell), and then one or more specific product ions are monitored in the third. This process, known as selected reaction monitoring (SRM), dramatically reduces chemical noise and matrix interference, leading to exceptional sensitivity and specificity. thermofisher.comthermofisher.com
Negative Chemical Ionization (NCI): For halogenated compounds like heptachlorodiphenyl ether, negative chemical ionization is a highly sensitive alternative to electron impact ionization. In NCI, the analyte captures a low-energy electron, forming a stable negative molecular ion with minimal fragmentation. This process is highly efficient for electrophilic compounds, resulting in significantly lower detection limits, often in the femtogram (10⁻¹⁵ g) range.
Two-Dimensional Gas Chromatography (GCxGC): For extremely complex samples, comprehensive two-dimensional gas chromatography (GCxGC) provides a massive increase in separation power. The effluent from a primary GC column is subjected to a second, orthogonal separation on a different, shorter column. This results in a highly structured two-dimensional chromatogram that can resolve compounds that co-elute in a single-column separation. When coupled with a fast-acquiring mass spectrometer like a TOF-MS, GCxGC-MS is a powerful tool for the congener-specific analysis of POPs.
Quality Assurance and Quality Control (QA/QC) in Environmental Monitoring Programs
A robust quality assurance/quality control (QA/QC) program is essential to ensure that the data generated from environmental monitoring are accurate, precise, and legally defensible. epa.gov QA/QC protocols encompass all steps of the analytical process, from sample collection to final data reporting.
Key QA/QC elements include:
Method Blanks: A method blank (an analyte-free matrix) is processed alongside the samples to assess for contamination introduced during the analytical procedure. epa.gov
Laboratory Control Samples (LCS): An LCS is a clean matrix spiked with a known concentration of the target analyte. Its analysis demonstrates the laboratory's ability to perform the method successfully and that the analytical system is in control. epa.gov
Matrix Spike/Matrix Spike Duplicates (MS/MSD): A known amount of the analyte is added to a field sample (in duplicate) before extraction. The recovery of the spike is used to evaluate the effect of the sample matrix on the analytical method's performance. epa.gov
Surrogate Standards: These are compounds that are chemically similar to the target analytes but not expected to be present in the samples (e.g., isotopically labeled versions). They are added to every sample before extraction to monitor the efficiency of the preparation and analysis process for each individual sample.
Calibration: The instrument is calibrated using a series of standards of known concentrations to establish a calibration curve. Continuing calibration verification (CCV) standards are analyzed periodically to ensure the instrument's response remains stable throughout the analytical run. epa.gov
Data Quality Objectives (DQOs): These are qualitative and quantitative statements that define the type, quality, and quantity of data needed to support a specific decision. epa.gov They include setting criteria for precision, accuracy, and method detection limits (MDLs).
Congener-Specific Analysis and Isomer Differentiation
Polychlorinated diphenyl ethers consist of 209 possible individual congeners, of which this compound is one. nih.gov Different congeners can exhibit varying physical-chemical properties, environmental behaviors, and toxicities. Therefore, congener-specific analysis, which separates and quantifies individual congeners rather than reporting a total PCDE value, is crucial for accurate risk assessment. epa.govepa.gov
Achieving complete separation of all 209 congeners is analytically challenging due to the large number of isomers and their similar properties, which often leads to co-elution on standard GC columns. epa.gov The differentiation of positional isomers, such as different heptachlorodiphenyl ethers, requires high-resolution capillary gas chromatography. The elution order on nonpolar stationary phases is generally influenced by the degree of chlorination and the substitution pattern.
Mass spectrometry is a key tool for isomer differentiation. While isomers have the same molecular weight, their fragmentation patterns in EI-MS can sometimes differ based on the positions of the chlorine atoms, although these differences can be subtle. nih.gov The unique fragmentation patterns and precise retention times are used in combination to confirm the identity of a specific congener. nih.gov For closely eluting or co-eluting isomers, advanced techniques like GCxGC or the use of different stationary phase columns may be necessary to achieve separation. nih.gov
Structure Activity Relationships and Environmental Implications of 2,3,3 ,4,4 ,5,6 Heptachlorodiphenyl Ether
Relationship between Molecular Structure and Environmental Mobility
The environmental mobility of 2,3,3',4,4',5,6-heptachlorodiphenyl ether is intrinsically linked to its molecular structure and resulting physicochemical properties. As a highly chlorinated compound, it possesses a significant molecular weight and a high degree of lipophilicity, or "fat-loving" nature. This is quantitatively expressed by its high octanol-water partition coefficient (LogKow), which has been calculated to be 8.053. nih.gov This high LogKow value indicates a strong tendency for the compound to partition from water into organic phases, such as soil organic matter and sediments.
Consequently, this compound is expected to exhibit low mobility in aqueous environments. Its calculated water solubility is extremely low, with a log10WS of -9.46 mol/L. nih.gov This poor water solubility limits its transport in dissolved form in rivers and groundwater. Instead, its primary mode of transport in aquatic systems is likely to be through association with suspended particulate matter and sediments. Once in soil or sediment, its strong adsorption to organic carbon significantly retards its movement, leading to its classification as a persistent organic pollutant (POP).
While direct transport in water is limited, some studies on related compounds, such as hydroxylated PCDEs (HO-PCDEs), have indicated a potential for transport with water in soil, suggesting that transformation products could exhibit different mobility characteristics.
Atmospheric transport, another key aspect of environmental mobility for POPs, is influenced by a compound's volatility. While specific data for this congener is limited, highly chlorinated compounds generally have low vapor pressures, which would suggest that long-range atmospheric transport in the gaseous phase is less significant compared to less chlorinated congeners. However, transport can still occur through association with airborne particulate matter.
Correlating Chlorination Pattern with Bioaccumulation Potential
The specific arrangement of chlorine atoms on the diphenyl ether backbone of this compound is a critical determinant of its bioaccumulation potential. Bioaccumulation refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. For hydrophobic compounds like PCDEs, a primary indicator of bioaccumulation potential is the octanol-water partition coefficient (LogKow). The high LogKow of 8.053 for this heptachlorodiphenyl ether suggests a strong potential for it to accumulate in the fatty tissues of organisms. nih.gov
Research on polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs) has shown that the relationship between lipophilicity and bioaccumulation is not always linear. For many organic pollutants, the bioaccumulation factor (BAF) tends to increase with LogKow up to a certain point (around 7-8), after which it may plateau or even decrease. This decrease at very high LogKow values can be attributed to factors such as reduced membrane permeability due to large molecular size and slower uptake kinetics. Given that the LogKow of this compound is in this higher range, its bioaccumulation might be slightly less efficient than what the LogKow value alone would suggest.
Furthermore, the pattern of chlorination influences the metabolic stability of the compound. The presence of chlorine atoms at the 2,3,3',4,4',5,6 positions results in a highly substituted molecule. A lack of adjacent non-chlorinated carbon atoms can hinder metabolic breakdown by enzymes such as cytochrome P450, thus increasing its persistence within an organism and contributing to higher bioaccumulation. Studies on the bioaccumulation of PCDEs in invertebrates have suggested that the process can be nonselective, meaning that the uptake of different congeners may be proportional to their environmental concentrations.
Theoretical Models for Predicting Environmental Fate (excluding specific toxicological effects)
Predicting the environmental fate of this compound, in the absence of extensive empirical data, relies on the application of theoretical models. These models integrate the physicochemical properties of the compound with environmental parameters to simulate its distribution and persistence.
Atmospheric Transport Models: To understand the potential for long-range environmental transport, models like DEHM-POP (Danish Eulerian Hemispheric Model for Persistent Organic Pollutants) are employed. These are three-dimensional models that simulate the atmospheric advection, diffusion, deposition, and degradation of POPs. For this specific heptachlorodiphenyl ether, such models would likely predict limited long-range transport in the vapor phase due to its low volatility, but could simulate its movement adsorbed to atmospheric particles.
Quantitative Structure-Property Relationship (QSPR) Models: These models are used to predict the physicochemical properties of a chemical based on its molecular structure when experimental data is unavailable. The calculated LogKow and water solubility values for this compound are examples of outputs from QSPR models. These predicted properties then serve as crucial inputs for the larger-scale environmental fate models.
These theoretical frameworks provide valuable insights into the likely environmental behavior of this compound, highlighting its expected persistence and low mobility in soil and sediment.
Comparison with Other Chlorinated and Brominated Diphenyl Ethers
To better understand the environmental implications of this compound, it is useful to compare it with other halogenated diphenyl ethers, such as other PCDE congeners and their brominated counterparts, the polybrominated diphenyl ethers (PBDEs).
Comparison with other PCDEs: The degree of chlorination is a key factor influencing the properties of PCDEs. As a hepta-chlorinated congener, this compound is among the more highly chlorinated PCDEs. Generally, as the number of chlorine atoms increases, the LogKow value increases, and water solubility and vapor pressure decrease. This means that this heptachlorodiphenyl ether is likely to be more persistent and less mobile than lower chlorinated PCDEs. Its bioaccumulation potential, while high, might be slightly lower than some hexa- or penta-chlorinated congeners if it falls on the declining portion of the BAF vs. LogKow curve.
Comparison with PBDEs: PBDEs are structurally very similar to PCDEs, with bromine atoms instead of chlorine atoms. A key difference is the carbon-bromine bond is weaker than the carbon-chlorine bond, which can lead to differences in degradation pathways and persistence.
Mobility: Studies comparing the long-range transport potential of PBDEs and PCBs have shown that lower-brominated congeners have a transport potential comparable to PCBs known for significant long-range transport, while highly brominated congeners have a much lower potential. By analogy, the highly chlorinated this compound would be expected to have a lower long-range atmospheric transport potential compared to less chlorinated PCDEs and less brominated PBDEs.
Bioaccumulation: Both PCDEs and PBDEs are lipophilic and bioaccumulate. The general principles of structure-bioaccumulation relationships are similar for both classes of compounds. The bioaccumulation of PBDEs has been extensively studied, with evidence of trophic magnification in food webs. It is reasonable to assume that this compound would exhibit similar bioaccumulative behavior.
Persistence: Both PCDEs and PBDEs are persistent in the environment. The specific chlorination pattern of this compound, with extensive substitution, suggests a high degree of resistance to metabolic and environmental degradation, similar to highly brominated PBDEs.
Ecological Risk Assessment Frameworks and Methodological Advancements for 2,3,3 ,4,4 ,5,6 Heptachlorodiphenyl Ether
Exposure Assessment in Environmental Compartments
Exposure assessment for PCDEs involves identifying their presence and concentration in different environmental media. While specific monitoring data for the 2,3,3',4,4',5,6-Heptachlorodiphenyl ether congener are not widely available, studies on the broader class of PCDEs confirm their distribution in the environment. PCDEs have been detected in water, sediment, soil, the atmosphere, and various biological samples. nih.gov
Their high lipophilicity leads to accumulation in organic matter, making sediments a significant environmental sink. encyclopedia.pub For instance, in industrially developed areas of eastern China, total concentrations of 15 PCDE congeners in lake and river sediments were found to range from 0.279 to 3.98 ng/g dry weight (dw). encyclopedia.pub The general environmental levels for total PCDEs across various compartments are summarized below.
Table 1: Reported Environmental Concentrations of Total Polychlorinated Diphenyl Ethers (PCDEs)
This table is interactive. You can sort and filter the data.
| Environmental Compartment | Concentration Range | Unit |
|---|---|---|
| Water | 0.351–1800 | ng/L |
| Sediment | 0–3,980,000 | ng/g dw |
| Soil | <38–6800 | ng/g dw |
| Atmosphere | 8.75 × 10⁻³–1.15 × 10³² | pg/m³ |
| Biota | 0–50,924 | ng/g lipid weight (lw) |
Data sourced from a 2022 review on Polychlorinated Diphenyl Ethers in the Environment. nih.gov
PCDEs are known to bioaccumulate in organisms and can biomagnify through the food web, with biomagnification factors (BMFs) comparable to those of PCBs. encyclopedia.pub This indicates a potential risk to organisms at higher trophic levels.
Development of Environmental Quality Criteria (EQC)
Environmental Quality Criteria (EQC) are concentrations of a chemical in water, sediment, or biota that are intended to protect aquatic ecosystems from harm. The development of EQC for specific haloethers, including PCDEs, is hampered by a significant lack of sufficient toxicological data. epa.gov As a result, specific EQC for the this compound congener have not been established.
In practice, risk assessments for compounds like PCDEs often rely on criteria developed for more well-studied, structurally similar compounds. For example, frameworks established for PCBs or dioxins may be adapted. gov.bc.ca This approach, known as the "surrogate" or "read-across" method, is a common practice in risk assessment when data for a specific chemical is unavailable but is recognized as a source of uncertainty. The U.S. Environmental Protection Agency notes that for many haloethers, a satisfactory criterion cannot be derived due to insufficient data. epa.gov
Methodologies for Quantifying Ecological Exposure Levels
The accurate quantification of PCDEs in environmental samples is critical for exposure assessment. The standard analytical approach for these compounds is high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS). This methodology is essential due to the complexity of PCDE mixtures and the need to separate the 209 different congeners, which often have very similar chemical properties.
This technique provides the necessary selectivity and sensitivity to detect the typically low concentrations of PCDEs found in the environment. While HRGC/HRMS can resolve individual congeners, environmental monitoring studies often report results as the sum of all measured PCDEs or as homologue groups (e.g., total Hepta-CDEs) rather than providing concentrations for each specific isomer like this compound. nih.gov This is often due to the paucity of commercially available analytical standards for all 209 congeners. encyclopedia.pub
Integration of Modeling and Monitoring Data in Risk Characterization
Risk characterization combines the results of exposure and effects assessments to estimate the probability and magnitude of adverse ecological effects. For persistent organic pollutants like PCDEs, this process often involves integrating environmental monitoring data with mathematical models to predict their environmental fate, transport, and bioaccumulation.
Monitoring data, such as the PCDE concentrations found in sediments and biota, provide real-world measurements of environmental exposure. encyclopedia.pubnih.gov These data can be used to calibrate and validate environmental fate models. These models use the physicochemical properties of a compound—such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow)—to simulate its distribution and persistence in different environmental compartments. PCDEs are known to be highly lipophilic and persistent, properties that suggest a high potential for bioaccumulation. encyclopedia.pub
Research Directions and Future Challenges for 2,3,3 ,4,4 ,5,6 Heptachlorodiphenyl Ether Studies
Emerging Analytical Techniques for Low-Level Detection
A primary challenge in studying 2,3,3',4,4',5,6-Heptachlorodiphenyl ether is its detection and quantification at environmentally relevant concentrations. Due to its persistence and potential for bioaccumulation, trace-level analysis is essential. researchgate.net Current methods for halogenated diphenyl ethers, primarily developed for PBDEs, rely heavily on gas chromatography coupled with mass spectrometry (GC/MS). cdc.gov While effective, future research must focus on enhancing the sensitivity and selectivity specifically for this heptachloro- congener.
Emerging analytical strategies that require investigation include the use of advanced GC injection systems, such as programmable temperature vaporization (PTV), which can minimize thermal degradation of high-boiling-point compounds during analysis. epa.govnih.gov Furthermore, high-resolution mass spectrometry (HRMS) offers the potential to distinguish the target analyte from complex matrix interferences and other co-eluting chlorinated compounds. researchgate.net A significant hurdle is the limited commercial availability of certified analytical standards for many individual PCDE congeners, which is crucial for accurate quantification. nih.gov Future efforts must include the synthesis of a pure standard for this compound and the development of matrix-specific reference materials to ensure data quality and comparability across studies.
| Technique | Description | Advantages for Low-Level Detection | Future Research Challenges |
|---|---|---|---|
| Gas Chromatography-Negative Chemical Ionization Mass Spectrometry (GC-NCI-MS) | A widely used technique for halogenated compounds, offering high sensitivity due to the electronegativity of chlorine and bromine atoms. | Excellent sensitivity for detecting trace amounts of halogenated compounds. researchgate.net | Potential for isobaric interference from other chlorinated substances; requires validation for this specific congener. |
| Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) | Provides very accurate mass measurements, allowing for the differentiation of compounds with the same nominal mass but different elemental compositions. | High selectivity and specificity, reducing matrix effects and false positives. researchgate.net | Higher instrumentation cost and complexity; requires development of specific analytical protocols. |
| Comprehensive Two-Dimensional Gas Chromatography (GCxGC) | Offers greatly enhanced separation power by using two different chromatographic columns, ideal for complex environmental samples. | Superior separation of isomers and from interfering compounds in complex matrices like sediment and biota. | Complex data processing; method development is time-consuming and requires specialized expertise. |
Elucidating Novel Transformation Pathways
The environmental persistence of this compound is dictated by its susceptibility to transformation processes. For the analogous PBDEs, photodegradation is a key pathway, where sunlight can break carbon-bromine bonds, leading to the formation of lower-brominated, and sometimes more toxic, congeners. researchgate.netacs.orgnih.gov A critical research direction is to determine if photolytic dechlorination is a significant fate process for this compound under various environmental conditions (e.g., in water, sorbed to soil or atmospheric particles). Identifying the resulting lower-chlorinated congeners and other potential photoproducts is essential for a complete environmental risk assessment.
Beyond photolysis, biotic degradation pathways are largely unknown. While microbial degradation has been explored for PBDEs, the specific microorganisms and enzymatic systems capable of dechlorinating this compound have not been identified. researchgate.net Future research should focus on isolating and characterizing microbial consortia from contaminated environments that can break down this compound, mapping the metabolic pathways, and identifying the resulting transformation products. Such studies are crucial for understanding its natural attenuation potential in soil and sediment.
| Pathway | Potential Significance | Key Research Questions |
|---|---|---|
| Photodegradation (Photolysis) | Likely a major degradation route in sunlit surface waters and the atmosphere, analogous to highly brominated PBDEs. acs.orgnih.gov | What are the degradation kinetics and quantum yield? What are the primary dechlorination products and their environmental significance? How do environmental matrices (water, soil, aerosols) influence the reaction rate? |
| Aerobic Biodegradation | Unknown, but potentially a slow attenuation process in surface soils and sediments. | Can aerobic microorganisms cleave the diphenyl ether bond or dechlorinate the rings? What are the specific enzymes and genetic pathways involved? |
| Anaerobic Reductive Dechlorination | Potentially significant in anoxic environments like deep sediments, similar to the anaerobic degradation of PCBs. | Can anaerobic bacteria use this compound as an electron acceptor, removing chlorine atoms? What is the sequence of chlorine removal and what are the end products? |
Refinement of Environmental Fate and Transport Models
Predictive modeling is a key tool for understanding the long-range transport and ultimate fate of persistent organic pollutants (POPs). nih.gov Global multimedia models have been used to simulate the environmental distribution of PBDEs, highlighting the importance of factors like air-surface exchange and degradation rates. acs.orgnih.gov To accurately model the behavior of this compound, a significant research challenge is the precise determination of its fundamental physical-chemical properties.
Key parameters such as vapor pressure, water solubility, and the octanol-air (KOA) and octanol-water (KOW) partition coefficients must be experimentally measured. mdpi.com These properties govern how the compound partitions between air, water, soil, and biota, and are essential inputs for fate and transport models. epa.govitrcweb.org Once these properties are known, existing multimedia fate models can be adapted. nih.gov A further refinement will be to incorporate the experimentally determined transformation pathways and degradation rates (from photolysis and biodegradation studies) into these models to improve the accuracy of predictions regarding its persistence and potential for long-range transport. acs.org
| Parameter | Environmental Significance | Challenge for this compound |
|---|---|---|
| Vapor Pressure | Determines the tendency of the chemical to volatilize from soil and water into the atmosphere. epa.gov | Data is scarce; must be experimentally determined at different temperatures. |
| Octanol-Water Partition Coefficient (KOW) | Indicates the potential for bioaccumulation in fatty tissues of organisms and sorption to organic matter in soil and sediment. researchgate.net | Needs precise measurement to predict partitioning in aquatic and terrestrial systems. |
| Octanol-Air Partition Coefficient (KOA) | Describes partitioning between the atmosphere and organic phases, crucial for modeling air-vegetation and air-soil exchange. mdpi.comnih.gov | Critical for assessing long-range atmospheric transport potential; requires accurate measurement. |
| Henry's Law Constant | Governs the partitioning between air and water, affecting its fate in aquatic systems and removal by air stripping. itrcweb.org | Can be calculated from vapor pressure and water solubility, but requires robust underlying data. |
| Degradation Half-Life (in air, water, soil) | Defines the persistence of the compound in different environmental compartments. nih.gov | Currently unknown; requires extensive laboratory and field studies under various conditions. |
Comprehensive Global Monitoring Network Development
Assessing the global reach of this compound requires its inclusion in large-scale monitoring programs. Networks like the Global Atmospheric Passive Sampling (GAPS) program and the Stockholm Convention's Global Monitoring Plan (GMP) provide invaluable data on the spatial and temporal trends of POPs in various matrices, including air and human milk. unep.orgacs.org A major challenge is that specific PCDE congeners are often not included as target analytes in these programs.
Future efforts must advocate for the inclusion of this compound in the monitoring lists of these global networks. This requires the prior development of robust and cost-effective analytical methods (as discussed in 10.1) that can be implemented by participating laboratories worldwide. unitar.org Establishing a global baseline and tracking temporal trends will be crucial for evaluating the effectiveness of any future regulatory actions and for understanding the global transport pathways of this compound. Citizen science-based monitoring programs, which have been successful for other pollutants, could also be explored to increase the geographical coverage of sampling. jst.go.jp
Investigating Interactions with Other Environmental Contaminants
In the environment, this compound does not exist in isolation. It is often part of a complex mixture of contaminants, particularly at e-waste recycling sites and industrial areas, where it may co-occur with PBDEs, polychlorinated biphenyls (PCBs), polycyclic aromatic hydrocarbons (PAHs), and heavy metals. researchgate.netmdpi.comresearchgate.net A significant future challenge lies in understanding the synergistic or antagonistic interactions between these co-contaminants and their collective effect on environmental processes.
Research is needed to investigate how the presence of other pollutants affects the transformation and transport of this compound. For instance, some co-contaminants could enhance photolysis through photosensitization, while others might inhibit microbial degradation. Conversely, the presence of this heptachlorinated compound could impact the fate of other chemicals. These complex interactions need to be studied through controlled laboratory experiments and field investigations at co-contaminated sites to develop a more realistic understanding of its environmental behavior.
| Co-contaminant Class | Potential Interaction Effect | Research Focus |
|---|---|---|
| Other Halogenated Compounds (PBDEs, PCBs) | Competitive sorption to soil/sediment particles; potential for shared microbial degradation pathways. researchgate.net | Investigate competitive sorption isotherms and whether the presence of one compound class affects the biodegradation rate of the other. |
| Polycyclic Aromatic Hydrocarbons (PAHs) | May alter microbial community structure, potentially impacting the biodegradation of PCDEs. Some PAHs can act as photosensitizers. | Study the effect of PAH co-contamination on the microbial degradation of this compound in soil microcosms. |
| Heavy Metals (e.g., Mercury, Lead, Cadmium) | Can be toxic to microorganisms, potentially inhibiting biodegradation processes. researchgate.net | Assess the impact of heavy metal concentrations on the viability and dechlorination activity of relevant microbial consortia. |
| Surfactants and Dissolved Organic Matter | Can increase the apparent solubility and mobility of hydrophobic compounds in aquatic systems. mdpi.com | Quantify how different types of dissolved organic matter and surfactants affect the partitioning and bioavailability of the compound. |
Development of Advanced Environmental Remediation and Mitigation Technologies
For sites contaminated with this compound, effective and sustainable remediation technologies are needed. Research on PBDEs provides a starting point, with promising technologies including adsorption, advanced oxidation processes (AOPs), and bioremediation. researchgate.netpolyguard.com The challenge is to adapt and optimize these technologies for the specific chemical properties of this chlorinated congener in various environmental matrices like soil, sediment, and water.
Future research should explore novel adsorbent materials, such as modified biochar or activated carbon, for their efficacy in sequestering this compound from water and soil. mdpi.com For destructive technologies, AOPs like ozonation or photocatalysis need to be evaluated for their ability to break down the compound into harmless products. researchgate.net Bioremediation strategies, such as bioaugmentation with specific dechlorinating bacteria or phytoremediation using plants that can accumulate or degrade the compound, represent a more sustainable approach that warrants significant investigation. researchgate.netepa.gov Combining different technologies, such as chemical oxidation followed by bioremediation, may offer the most effective solution for complex contaminated sites. researchgate.net
| Technology | Mechanism | Applicability | Research Needed for this compound |
|---|---|---|---|
| Adsorption | Binding of the contaminant to the surface of a sorbent material like granular activated carbon (GAC) or biochar. mdpi.com | Water treatment; soil stabilization. | Develop and test novel, low-cost adsorbents with high selectivity and capacity; investigate regeneration methods for spent media. |
| Advanced Oxidation Processes (AOPs) | Generation of highly reactive species (e.g., hydroxyl radicals) to chemically destroy the contaminant. researchgate.net | Water and soil slurry treatment. | Determine optimal operating conditions (e.g., oxidant dose, pH) for complete mineralization; identify potential toxic byproducts. |
| Reductive Dechlorination | Use of reducing agents (e.g., zero-valent iron) or anaerobic bacteria to remove chlorine atoms from the molecule. researchgate.net | In-situ and ex-situ treatment of soil and groundwater. | Evaluate the effectiveness of different reducing agents; isolate and cultivate anaerobic consortia capable of complete dechlorination. |
| Bioremediation/ Phytoremediation | Use of microorganisms or plants to degrade or sequester the contaminant. researchgate.netepa.gov | In-situ treatment of soil and sediments. | Identify plant species that can uptake and metabolize the compound; discover and enhance microbial strains for effective degradation. |
Q & A
Q. What are the key physicochemical properties of 2,3,3',4,4',5,6-Heptachlorodiphenyl ether critical for environmental monitoring?
Methodological Answer:
- Molecular Identification : Use the CAS Registry No. (if available) and molecular formula (C₁₂H₃Cl₇O, MW: 411.324) for structural verification via high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) .
- Partitioning Behavior : Estimate environmental persistence using Henry’s Law constants (H) from analogous chlorinated diphenyl ethers (e.g., H = 1.5×10⁻² for PCDE-130) to model air-water partitioning .
- Isomer-Specific Analysis : Reference chromatographic retention times and mass spectral libraries for similar PCDEs (e.g., PCDE-182 and PCDE-184) to distinguish positional isomers .
Q. How can researchers accurately quantify this compound in environmental matrices?
Methodological Answer:
- Sample Preparation : Use solid-phase extraction (SPE) with activated carbon or C18 cartridges for lipid-rich matrices. For water samples, employ liquid-liquid extraction with hexane:dichloromethane (9:1) .
- Instrumental Analysis : Apply gas chromatography-mass spectrometry (GC-MS) with a DB-5MS capillary column (30 m × 0.25 mm × 0.25 μm) and electron capture detection (ECD). Calibrate using certified reference materials (CRMs) in isooctane at 50–100 μg/mL .
- Quality Control : Spike samples with deuterated analogs (e.g., [¹³C]-labeled PCDEs) to correct for matrix effects and recovery losses .
Advanced Research Questions
Q. What experimental approaches resolve discrepancies in environmental partitioning coefficients (e.g., Henry’s Law constants) for chlorinated diphenyl ethers?
Methodological Answer:
- Data Harmonization : Compare experimental H values from headspace equilibrium methods (e.g., EPICS) with those derived from quantitative structure-property relationship (QSPR) models. For example, validate H = 6.2×10⁻² for PCDE-132 using temperature-dependent vapor pressure measurements .
- Interlaboratory Studies : Collaborate with multiple labs to standardize protocols, ensuring consistent temperature (e.g., 25°C) and salinity conditions (0–35 ppt) for water-air partitioning experiments .
Q. How can isomer-specific analysis be optimized for chlorinated diphenyl ethers using chromatographic techniques?
Methodological Answer:
- Column Selection : Use a combination of non-polar (DB-5) and polar (DB-Dioxin) GC columns to separate co-eluting isomers. For instance, differentiate 2,2′,3,4,4′,5,6′-Heptachlorodiphenyl ether (PCDE-182) from 2,2′,3,4,4′,6,6′-Heptachlorodiphenyl ether (PCDE-184) by adjusting temperature ramps (e.g., 80°C to 300°C at 5°C/min) .
- Tandem MS/MS : Employ collision-induced dissociation (CID) with precursor ion scanning (e.g., m/z 352 → 287 for Cl₇ isotopes) to enhance selectivity in complex matrices .
Q. What strategies mitigate matrix interference during trace-level detection of chlorinated diphenyl ethers in biota?
Methodological Answer:
- Cleanup Protocols : Apply gel permeation chromatography (GPC) to remove lipids and sulfuric acid treatment to eliminate organic interferents .
- High-Resolution Mass Spectrometry (HRMS) : Use Orbitrap or Q-TOF systems with mass accuracy < 3 ppm to distinguish target analytes from co-extracted compounds (e.g., polychlorinated biphenyls) .
Data Interpretation & Experimental Design
Q. How should researchers design ecotoxicological studies to assess bioaccumulation potential?
Methodological Answer:
- Exposure Regimens : Use log K₀w values (estimated via QSPR models) to predict trophic magnification factors. For example, a log K₀w > 6 suggests high bioaccumulation in aquatic organisms .
- Endpoint Selection : Measure hepatic cytochrome P450 enzyme induction in model species (e.g., zebrafish or rats) to evaluate endocrine disruption potential, referencing protocols for hexabromobiphenyl analogs .
Q. What statistical methods address variability in environmental fate modeling for chlorinated diphenyl ethers?
Methodological Answer:
- Monte Carlo Simulations : Incorporate uncertainty ranges for input parameters (e.g., half-lives in soil: 150–300 days) to generate probabilistic estimates of long-range transport .
- Sensitivity Analysis : Rank parameters (e.g., hydrolysis rate constants, photodegradation rates) to identify dominant degradation pathways in aquatic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
